

## Early Clinical Trial Data for Plixorafenib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Plixorafenib |           |
| Cat. No.:            | B612209      | Get Quote |

Plixorafenib (formerly PLX8394) is an investigational, next-generation, orally available, small-molecule inhibitor of the BRAF serine/threonine kinase.[1][2][3] It is designed as a "paradox breaker," selectively inhibiting BRAF monomers and dimers, including V600 and non-V600 mutations, without inducing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1][3][4] This unique mechanism of action suggests the potential for improved safety and a more durable response in patients with BRAF-altered malignancies.[2][3][5] This technical guide summarizes the early clinical trial data for Plixorafenib, focusing on the initial Phase 1/2a study and the design of the ongoing FORTE Phase 2 basket trial.

## **Quantitative Data Summary**

The following tables summarize the key efficacy data from the Phase 1/2a clinical trial of **Plixorafenib** in various patient populations.

Table 1: Efficacy of **Plixorafenib** in BRAF V600-Mutant Solid Tumors (MAPK-inhibitor Naïve)



| Efficacy Endpoint                          | Value       | Source |
|--------------------------------------------|-------------|--------|
| Overall Response Rate (ORR)                | 37.5%       | [6]    |
| Median Duration of Response (mDOR)         | 32.3 months | [6]    |
| Median Progression-Free<br>Survival (mPFS) | > 2 years   | [6]    |
| 1-Year Progression-Free<br>Survival (PFS)  | 54.4%       | [7]    |
| 2-Year Progression-Free<br>Survival (PFS)  | 48.4%       | [7]    |

Table 2: Efficacy of **Plixorafenib** in BRAF V600-Mutant Solid Tumors (Previously Treated with MAPK inhibitor)

| Efficacy Endpoint                  | Value       | Source |
|------------------------------------|-------------|--------|
| Overall Response Rate (ORR)        | 16.7%       | [6]    |
| Median Duration of Response (mDOR) | 12.9 months | [6]    |

Table 3: Efficacy of **Plixorafenib** in BRAF V600-Mutant Primary Central Nervous System Tumors (PCNST) (MAPK-inhibitor Naïve)

| Efficacy Endpoint                          | Value       | Source |
|--------------------------------------------|-------------|--------|
| Overall Response Rate (ORR)                | 67%         | [7][8] |
| Median Duration of Response (mDOR)         | 13.9 months | [7][9] |
| Median Progression-Free<br>Survival (mPFS) | 34.1 months | [5]    |



Table 4: Efficacy of Plixorafenib in BRAF-Altered Thyroid Cancer

| Patient Population                                                    | Efficacy Endpoint                           | Value       | Source |
|-----------------------------------------------------------------------|---------------------------------------------|-------------|--------|
| MAPKi-naïve BRAF<br>V600-mutated<br>Papillary Thyroid<br>Cancer (PTC) | Median Progression-<br>Free Survival (mPFS) | 63.9 months | [10]   |
| Clinical Benefit Rate<br>(CBR)                                        | 85.7%                                       | [10]        |        |
| BRAF V600-mutated Anaplastic Thyroid Cancer (ATC) (MAPKi-naïve)       | Median Progression-<br>Free Survival (mPFS) | 16.1 months | [11]   |
| Confirmed Partial Response (PR)                                       | 1 patient (duration 17.8 months)            | [11]        |        |
| Prior MAPKi-treated Papillary Thyroid Cancer (PTC)                    | Clinical Benefit Rate<br>(CBR)              | 33.3%       | [11]   |

Table 5: Pharmacodynamic and Exploratory Endpoint Data from Phase 1/2a Trial



| Endpoint                               | Finding                                                                   | Source |
|----------------------------------------|---------------------------------------------------------------------------|--------|
| ctDNA V600E Mutant Allele<br>Frequency | Decreased in 85% of patients after one cycle.                             | [12]   |
| ctDNA as a Surrogate Marker            | Changes in ctDNA corresponded to tumor size.                              | [12]   |
| Acquired Resistance Mutations          | No new mutations in MAPK pathway genes were observed.                     | [12]   |
| Responses in BRAF Fusion<br>Tumors     | 2 responses (1 complete response in melanoma, 1 partial response in PTC). | [7]    |

# Experimental Protocols Phase 1/2a Study (NCT02428712)

This was a single-arm, open-label study designed to evaluate the safety, pharmacokinetics (PK), and efficacy of **Plixorafenib** in patients with BRAF-altered advanced, unresectable solid tumors.[5][13] The study enrolled both adult and pediatric patients who had either been intolerant to standard therapy or for whom no standard therapy was available.[7][10]

- Patient Population: Patients with various solid tumors, including primary central nervous system (CNS) tumors, harboring BRAF V600 mutations, non-V600 mutations, or BRAF fusions.[6][14][15]
- Dosing and Administration: Plixorafenib was administered orally.[15] The dose-escalation phase explored doses from 900 to 3600 mg/day, with and without the pharmacokinetic enhancer cobicistat.[5] The recommended Phase 2 dose (RP2D) was determined to be 900 mg once daily with cobicistat for patients aged 10 years and older.[6][7]
- Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included
  overall response rate (ORR), duration of response (DOR), and progression-free survival
  (PFS).[16] Exploratory endpoints included the analysis of circulating tumor DNA (ctDNA).[12]



### **FORTE Phase 2 Master Protocol (NCT05503797)**

The FORTE study is an ongoing global, open-label, Phase 2 basket trial designed to assess the efficacy and safety of **Plixorafenib** in patients with various BRAF-altered cancers.[4][14]

- Patient Population: Patients aged 10 years and older with advanced solid tumors or primary CNS tumors with specific BRAF alterations who have received prior therapy.[4][14] Patients must have measurable disease and a Karnofsky or Lansky Performance Score of ≥60.[14]
   [17]
- Study Design: The study utilizes a master protocol with four sub-protocols, or "baskets," each targeting a different patient population.[9][14]
  - Sub-Protocol A: Advanced solid and primary CNS tumors with BRAF fusions.[14]
  - Sub-Protocol B: BRAF V600-mutated recurrent primary CNS tumors.[14]
  - Sub-Protocol C: Rare BRAF V600-mutated advanced solid tumors (e.g., ovarian, cholangiocarcinoma, non-colorectal GI cancers, neuroendocrine cancers).[14][17]
  - Sub-Protocol D: Exploratory cohort for BRAF V600-mutated melanoma (in patients who have not tolerated a prior BRAF inhibitor) or thyroid cancer.[14]
- Dosing and Administration: All patients receive continuous daily dosing of **Plixorafenib**.[4] [14] Some cohorts receive **Plixorafenib** in combination with cobicistat.[4][14]
- Endpoints: The primary endpoint for sub-protocols A, B, and C is the Overall Response Rate
  (ORR) as determined by a blinded independent central review (BICR) using RECIST v1.1 for
  solid tumors or RANO criteria for primary CNS tumors.[14][17] Key secondary endpoints
  include duration of response, progression-free survival, overall survival, and safety.[12] A key
  exploratory endpoint is the longitudinal assessment of ctDNA.[12]

## Visualizations Signaling Pathway of Plixorafenib





Click to download full resolution via product page



Caption: Mechanism of **Plixorafenib** as a BRAF dimer breaker, avoiding paradoxical MAPK activation.

### **FORTE Phase 2 Basket Trial Workflow**



Click to download full resolution via product page



Caption: Workflow of the FORTE Phase 2 master protocol for **Plixorafenib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. FORE Biotherapeutics Announces Oral Presentation of Phase 1/2a Plixorafenib Data at the Society for Neuro-Oncology 2023 Annual Meeting Fore Biotherapeutics [fore.bio]
- 3. FORE Biotherapeutics to Present Plixorafenib Nonclinical Data Highlighting Potential Differentiation at the 2023 AACR-NCI-EORTC International Conference - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CTNI-76. EFFICACY OF BRAF INHIBITOR PLIXORAFENIB (FORE8394) IN RECURRENT, PRIMARY CENTRAL NERVOUS SYSTEM TUMORS (PCNST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FORE Biotherapeutics to Present Promising New Data from Phase 1/2a Trial Evaluating Plixorafenib (FORE8394) in Patients With BRAF-Altered Advanced Solid and Central Nervous System Tumors at ASCO 2023 - Fore Biotherapeutics [fore.bio]
- 7. academic.oup.com [academic.oup.com]
- 8. FORE Biotherapeutics Announces Oral Presentation at SNO 2023 Reporting Updated Phase 1/2a Results for Plixorafenib in BRAF V600 Advanced Solid Tumors, Including Novel Data for Patients with BRAF V600 Primary CNS Tumors [businesswire.com]
- 9. FORE Biotherapeutics Secures \$38M in Series D-2 for Plixorafenib Development [synapse.patsnap.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. drugs.com [drugs.com]
- 12. FORE Biotherapeutics Presents New Plixorafenib Results at AACR 2025 Demonstrating Pharmacodynamic Effect in Clinical Tumor Biopsies and Decreased V600E Mutant Allele Frequency in ctDNA of 85% of Patients [fore.bio]
- 13. go.drugbank.com [go.drugbank.com]



- 14. ascopubs.org [ascopubs.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. FORE Biotherapeutics Announces Positive Outcome From a Planned Interim Efficacy
  Analysis for the FORTE Basket Study Evaluating Plixorafenib as a Monotherapy for
  Recurrent or Progressive BRAF V600 Primary CNS Tumors Fore Biotherapeutics [fore.bio]
- 17. FORTE: A phase 2 master protocol assessing plixorafenib for BRAF-altered cancers. -ASCO [asco.org]
- To cite this document: BenchChem. [Early Clinical Trial Data for Plixorafenib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612209#early-clinical-trial-data-for-plixorafenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com